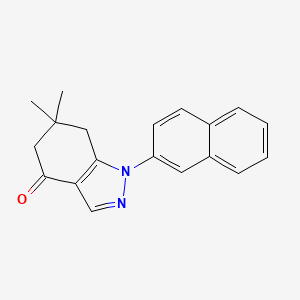

![molecular formula C12H11NO3S B12555989 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- CAS No. 191467-22-8](/img/structure/B12555989.png)

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

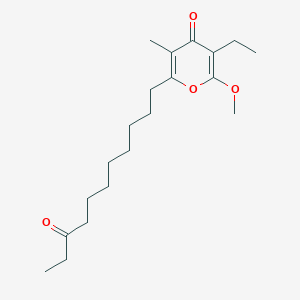

. This compound is notable for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable building block in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- involves several synthetic routes. One common method is the Diels-Alder reaction of tosyl cyanide and cyclopentadiene, followed by rearrangement of the intermediate to furnish the desired lactam along with acetyl tosyl sulfinate as a side product . Another approach involves the use of lipase enzymes for the resolution of racemic mixtures, where transesterification of the substrate preferentially forms the acyl derivative of one enantiomer .

Industrial Production Methods

Industrial production of this compound often employs large-scale biotransformation processes using whole cell catalysts. These processes are designed to achieve high optical purity, with enantiomeric excesses exceeding 98% . The use of transition metal-catalyzed methodologies, such as copper-mediated N-arylation, has also been explored for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.

Reduction: Conversion to hydroxy amides through reduction processes.

Substitution: Reactions with electrophilic reagents to form addition products.

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran .

Major Products

The major products formed from these reactions include epoxides, hydroxy amides, and polyfunctionalized bicyclic systems .

Wissenschaftliche Forschungsanwendungen

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of carbocyclic nucleosides and carbocyclic sugar amines.

Biology: Employed in the preparation of amino-peramivir, a potent neuraminidase inhibitor.

Medicine: Utilized in the synthesis of therapeutic drugs, including analogs of bredinin and (−)-carbovir

Industry: Applied in the chemoenzymatic synthesis of various compounds, leveraging its high optical purity.

Wirkmechanismus

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- involves its role as a versatile intermediate in chemical reactions. Its unique bicyclic structure allows it to participate in various transformations, targeting molecular pathways involved in the synthesis of nucleosides and other biologically active compounds . The compound’s interactions with enzymes and catalysts facilitate these transformations, making it a valuable tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Azabicyclo[2.2.1]hept-5-en-3-one:

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another bicyclic compound used in synthetic chemistry.

4-Amino-2-cyclopentene-1-carboxylic acid lactam: A related compound with similar structural features.

Uniqueness

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- stands out due to its high optical purity and versatility in various chemical reactions. Its ability to undergo multiple types of transformations makes it a unique and valuable intermediate in the synthesis of complex molecules .

Eigenschaften

CAS-Nummer |

191467-22-8 |

|---|---|

Molekularformel |

C12H11NO3S |

Molekulargewicht |

249.29 g/mol |

IUPAC-Name |

2-(benzenesulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one |

InChI |

InChI=1S/C12H11NO3S/c14-12-9-6-7-10(8-9)13(12)17(15,16)11-4-2-1-3-5-11/h1-7,9-10H,8H2 |

InChI-Schlüssel |

PMMBGOFPGSPVCJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C=CC1N(C2=O)S(=O)(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)

![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)

![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)

![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)

![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)

![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)